molecular formula C7H16N2 B2807293 N,1-dimethylpiperidin-3-amine CAS No. 4606-66-0; 50534-49-1

N,1-dimethylpiperidin-3-amine

Cat. No.: B2807293
CAS No.: 4606-66-0; 50534-49-1
M. Wt: 128.219
InChI Key: KGECUXOREWNBGK-UHFFFAOYSA-N
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Description

N,1-Dimethylpiperidin-3-amine (C₇H₁₆N₂, MW: 128.22 g/mol) is a piperidine derivative featuring a six-membered nitrogen-containing ring with methyl groups at the nitrogen (N) and position 1, and an amine group at position 2. This compound exhibits diverse biological activities, including neurostimulant, narcotic, nematicide, antiviral, anaphylactic, helicicide, hepatostimulant, herbicide, and hirudicide properties . Its structural simplicity and functional groups make it a scaffold of interest in medicinal chemistry and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4606-66-0
Record name N,1-dimethylpiperidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Derivatives

1-(2-Aminoethyl)-N,N-Dimethylpiperidin-3-Amine
  • Molecular Formula : C₉H₂₁N₃
  • Molecular Weight : 171.29 g/mol
  • Key Features: Incorporates an aminoethyl group at the piperidine nitrogen.
(3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine Hydrochloride
  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Key Features : Includes a benzyl group at position 1 and stereochemical complexity (3S,4S configuration).
  • Comparison : The aromatic benzyl group may improve lipid solubility and receptor binding affinity compared to the parent compound. Stereochemistry could also influence enantioselective activity, though biological data are unspecified .
N,N-Dimethyl-4-(1-Methylpiperidin-3-yl)Butan-1-Amine
  • Molecular Formula : C₁₂H₂₆N₂
  • Molecular Weight : 198.35 g/mol
  • Key Features : Features a four-carbon aliphatic chain linking the piperidine ring to a dimethylamine group.
  • Comparison : The extended alkyl chain likely alters pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to the shorter-chain N,1-dimethylpiperidin-3-amine .

Ring-Size Variants: Pyrrolidine Derivatives

N,1-Dimethylpyrrolidin-3-Amine
  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • Key Features : A five-membered pyrrolidine ring instead of piperidine.
  • Comparison : The smaller ring size reduces conformational flexibility, which may limit binding to certain biological targets. Pyrrolidine derivatives often exhibit distinct activity profiles due to altered ring strain and hydrogen-bonding capabilities .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 128.22 ~1.2 (moderate lipophilicity) Moderate aqueous solubility
1-(2-Aminoethyl)-... 171.29 ~0.5 (more polar) Higher aqueous solubility
N,N-Dimethyl-4-(1-Me-piperidin-3-yl)Butan-1-Amine 198.35 ~2.8 (highly lipophilic) Low aqueous solubility

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